molecular formula C20H17FN4O2S B2582325 N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-52-2

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2582325
CAS No.: 1251577-52-2
M. Wt: 396.44
InChI Key: PECZRXPBNDAJRL-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fluorine-substituted phenyl ring and a 2-methylbenzyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-4-2-3-5-16(15)12-25(18-8-6-17(21)7-9-18)28(26,27)19-10-11-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECZRXPBNDAJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the sulfonamide group and the fluorophenyl and methylphenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and methylbenzenes, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl/benzyl groups and modifications to the triazolopyridine core. These changes influence physicochemical properties such as logP, solubility, and molecular weight, which are critical for pharmacokinetics.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) logP Melting Point (°C) Yield (%)
N-(4-Fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Target) C21H18FN4O2S (inferred) ~416.5* R1: 4-Fluorophenyl; R2: 2-methylbenzyl ~3.5† Not reported Not reported
N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8i) C20H16ClFN4O2S 431.0 R1: 4-Chlorophenyl; R2: 4-fluorobenzyl 3.49‡ 198–199 72
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) C13H11ClN4O2S 322.8 R1: 4-Chlorophenyl; No benzyl 2.85‡ 206–208 81
3-Ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide C22H21FN4O3S 440.5 R1: 4-Fluorophenyl; R2: 4-methoxybenzyl 3.49 Not reported Not reported

*Calculated based on molecular formula.
†Estimated using analogous substituent contributions.
‡Predicted using computational tools.

Key Observations:
  • Substituent Effects on logP : The 2-methylbenzyl group in the target compound likely increases lipophilicity compared to 4-methoxybenzyl (logP 3.49 in ), favoring membrane permeability.
  • Synthesis Efficiency: Yields vary with substituents; benzylation (e.g., 72% in 8i ) may reduce efficiency compared to non-benzylated analogs (81% in 6g ).
Spectral Features:
  • NMR Shifts : Benzyl protons in 8i resonate at δ 4.81 (CH2), while methyl groups on the triazolopyridine core (e.g., δ 2.70–2.77) are consistent across analogs.
  • IR Absorptions : Sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) are common, but tautomeric forms (e.g., thione vs. thiol in ) may alter spectra.

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